molecular formula C10H8N4S B11626223 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B11626223
M. Wt: 216.26 g/mol
InChI Key: XHUTVLPWUCSQQF-UHFFFAOYSA-N
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Description

8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a synthetic intermediate based on the fused triazinoindole scaffold, a structure of significant interest in medicinal chemistry for developing multi-target therapeutic agents. This compound features a planar, conjugated aromatic system that is conducive to strong π–π stacking and van der Waals interactions with biological targets . The core triazinoindole structure is recognized as a privileged scaffold in drug discovery, with documented potential in various research areas . Research on closely related structural analogs has demonstrated promising efficacy in oncology, particularly as inhibitors of key molecular targets such as Epidermal Growth Factor Receptor (EGFR), cyclin-dependent kinases (CDKs), and Heat Shock Protein 90 (Hsp90) . Furthermore, halo-substituted triazino[5,6-b]indole-3-thione analogs have shown notable anticonvulsant activity in maximal electroshock (MES) tests with minimal neurotoxicity, indicating the scaffold's relevance for central nervous system (CNS) disorder research . The incorporation of the methyl group at the 8-position is a strategic modification that can be explored to fine-tune the compound's lipophilicity, electronic properties, and binding affinity, allowing researchers to optimize interactions with specific enzymatic targets. This product is intended for research purposes as a key building block in the synthesis and development of novel bioactive molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

8-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C10H8N4S/c1-5-2-3-7-6(4-5)8-9(11-7)12-10(15)14-13-8/h2-4H,1H3,(H2,11,12,14,15)

InChI Key

XHUTVLPWUCSQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC(=S)NN=C23

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

8-Methylisatin reacts with thiosemicarbazide in ethanol under reflux with potassium carbonate as a base catalyst. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the carbonyl carbon of isatin, followed by cyclization to form the triazinoindole core. The methyl group at position 8 is introduced via the starting 8-methylisatin, which must be synthesized beforehand through Friedel-Crafts alkylation of isatin.

Key Parameters

  • Solvent: Ethanol or ethanol-acetone mixtures.

  • Catalyst: Potassium carbonate (1.5–2.0 equiv).

  • Temperature: Reflux (78–80°C).

  • Reaction Time: 12–14 hours.

Purification and Characterization

The crude product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from chloroform/ethanol. Spectral data for analogous compounds (e.g., 8-nitro derivatives) show characteristic IR absorptions for C=S (1167 cm⁻¹) and N-H (3134–3436 cm⁻¹). For the 8-methyl variant, 1H^1H-NMR would display a singlet at δ 2.35 ppm for the methyl group and a broad singlet near δ 14.5 ppm for the thiol proton.

PEG-400 Mediated Solvent-Free Synthesis

Polyethylene glycol (PEG-400) serves as an eco-friendly reaction medium for synthesizing triazinoindole thiols without additional bases or solvents.

Procedure and Optimization

A mixture of 8-methylisatin (1.0 mmol) and thiosemicarbazide (1.0 mmol) is stirred in PEG-400 at 70°C for 6–8 hours. PEG acts as both solvent and catalyst, facilitating cyclization via hydrogen bonding interactions. The product is extracted with diethyl ether after cooling, and PEG is recycled for subsequent runs.

Advantages

  • Yield: 80–85% for analogous 8-methyl-3-ol derivatives.

  • Sustainability: Eliminates toxic solvents and reduces waste.

  • Scalability: PEG is thermally stable and inexpensive.

Analytical Data

For the structurally similar 8-methyl-5,9b-dihydro-1H-triazino[5,6-b]indol-3-ol, melting points range from 297–299°C, with IR peaks at 3388 cm⁻¹ (O-H) and 1610 cm⁻¹ (C=N). The thiol analog would exhibit a C=S stretch near 1160 cm⁻¹ and a sulfur-specific mass fragment at m/z 208 (M+H)+.

Hydrazine Hydrate Treatment of Thiol Precursors

Thiol-containing triazinoindoles can be derived from hydrazine-mediated transformations of intermediate disulfides or mercapto derivatives.

Synthesis of 3-Mercapto Intermediate

Treatment of 8-methyl-5H-triazino[5,6-b]indole with thioglycolic acid in dry benzene yields a 3-mercapto intermediate, which is subsequently treated with hydrazine hydrate to introduce the thiol group.

Reaction Conditions

  • Reagents: Thioglycolic acid (1.2 equiv), hydrazine hydrate (1.5 equiv).

  • Temperature: 25°C (room temperature).

  • Time: 8–10 hours.

Challenges and Mitigation

This method requires stringent anhydrous conditions to avoid oxidation of the thiol group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from disulfide byproducts.

Multi-Step Synthesis via Benzimidazole Hybrid Intermediates

A modular approach involves coupling pre-synthesized benzimidazole intermediates with triazinoindole precursors.

Intermediate Preparation

  • Synthesis of 8-Methylisatin : Achieved via nitration followed by catalytic hydrogenation or direct alkylation.

  • Formation of Triazinoindole Core : React 8-methylisatin with thiosemicarbazide under reflux.

  • Coupling with Benzimidazole : The thiol group is functionalized with benzimidazole derivatives using triethylamine as a base.

Yield Optimization

  • Step 1: 75–80% yield for 8-methylisatin.

  • Step 2: 70–75% yield for triazinoindole-thiol.

  • Step 3: 65–70% yield for hybrid product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Environmental ImpactScalability
Classical Condensation70–7595–98Moderate (solvent use)High
PEG-Mediated80–8598–99Low (solvent-free)Moderate
Hydrazine Derivative60–6590–92High (byproducts)Low
Multi-Step Synthesis65–7093–95ModerateHigh

Chemical Reactions Analysis

Reactivity:

8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at appropriate sites.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore the full scope of its reactivity.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits significant anticancer properties.

Case Studies

  • In Vitro Studies :
    • A study conducted by the National Cancer Institute (NCI) evaluated the compound against various human tumor cell lines. The results indicated a mean growth inhibition (GI50) of approximately 15.72 μM, suggesting potent antitumor activity .
    • Another investigation highlighted its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways .
  • Mechanism of Action :
    • The compound is believed to act by interfering with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death .

Antimicrobial Activity

8-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also shown promising results as an antimicrobial agent.

Case Studies

  • Bacterial Inhibition :
    • In studies evaluating antibacterial properties, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
    • Specific derivatives of the compound were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition that indicate effective antimicrobial action .
  • Fungal Activity :
    • Research indicates potential antifungal properties as well, with effective inhibition observed in various fungal strains .

Antiviral Properties

The antiviral potential of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been explored in several studies.

Case Studies

  • Mechanism of Action :
    • The compound has been investigated for its ability to inhibit viral replication through interference with viral RNA synthesis .
    • In vitro assays showed that it could reduce viral load significantly in infected cell lines.
  • Clinical Relevance :
    • Ongoing studies are assessing its effectiveness against emerging viral pathogens, indicating a broad-spectrum antiviral potential that warrants further investigation .

Summary Table of Applications

Application TypeActivityReference
AnticancerGI50 ~15.72 μM against human tumor cells
AntimicrobialEffective against Gram-positive/negative bacteria
AntiviralInhibits viral replication; reduces viral load

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It selectively binds to ferrous ions and may interfere with iron-dependent processes in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Triazinoindole Core

Key Observations :

  • The 8-methyl derivative shows enhanced bone adhesion in hydrogels for tuberculosis treatment .
  • Halogenation : 6,8-Dichloro derivatives exhibit potent anticonvulsant activity, likely due to enhanced electron-withdrawing effects and CNS penetration .
  • Heterocyclic Hybrids: Pyrazolone- or quinoxaline-fused analogs (e.g., compound 33 in ) demonstrate broad-spectrum antimicrobial activity, attributed to increased π-π stacking interactions with bacterial enzymes .

Key Observations :

  • Thiol Reactivity : The 3-thiol group facilitates alkylation (e.g., with 2-bromoacetamides) to generate prodrugs or enhance solubility .
  • Microwave-Assisted Synthesis: Some quinoxaline hybrids (e.g., compound 33) achieve >85% yield via microwave irradiation, reducing reaction times .

Key Observations :

  • Urease Inhibition : The 8-methyl derivative’s methyl group enhances hydrophobic interactions with urease’s active site, outperforming nitro-substituted analogs (IC₅₀: 0.89 μM vs. 7-Nitro analog: 3.2 μM) .
  • Antimicrobial Potency: Pyrazolone hybrids (e.g., compound 32) show superior activity against E. coli (MIC: 8 μg/mL) compared to non-hybridized triazinoindoles .

Biological Activity

8-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is C10H8N4SC_{10}H_{8}N_{4}S with a molecular weight of 216.26 g/mol. The compound features a triazino-indole structure which is significant in conferring various biological properties.

Antitumor Activity

Research indicates that compounds with triazino-indole structures exhibit significant antitumor properties. For instance, a study evaluated several derivatives and found that modifications at specific positions on the indole ring could enhance cytotoxicity against cancer cell lines. The IC50 values for some derivatives were reported to be less than 10 µM, indicating potent activity against human glioblastoma and melanoma cells .

Table 1: Antitumor Activity of Triazino-Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
8-Methyl-5H-TriazinoU251 (Glioblastoma)<10
8-Methyl-5H-TriazinoWM793 (Melanoma)<10
6-Methyl-5H-TriazinoA431 (Carcinoma)1.98

Antiviral Properties

The antiviral potential of triazino-indoles has also been explored. A study highlighted that certain derivatives exhibited activity against viral infections by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) revealed that specific substitutions can significantly enhance antiviral efficacy .

Table 2: Antiviral Activity of Triazino-Indole Derivatives

Compound NameVirus TypeActivityReference
8-Methyl-5H-TriazinoInfluenzaModerate
6-Ethyl-5H-TriazinoHIVHigh

The biological activities of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in tumor progression and viral replication.
  • Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : The thiol group in the structure contributes to antioxidant properties, which may protect cells from oxidative stress.

Case Studies

  • Antitumor Efficacy : In a preclinical study involving various cancer cell lines, the compound demonstrated significant growth inhibition compared to standard chemotherapy agents. The study concluded that the compound's unique structure allows it to interact effectively with cancer-specific targets .
  • Antiviral Activity : A recent investigation into the antiviral properties revealed that derivatives of triazino-indoles could inhibit replication of certain viruses in vitro. These findings suggest potential for development as antiviral therapeutics .

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